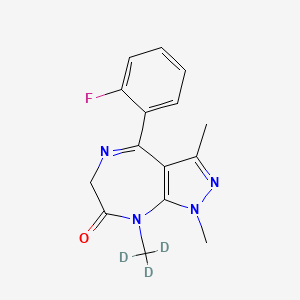
Zolazepam-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zolazepam-d3 is a deuterated form of zolazepam, a pyrazolodiazepinone derivative structurally related to benzodiazepine drugs. It is primarily used as an anesthetic in veterinary medicine, often in combination with other drugs such as tiletamine or xylazine . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of zolazepam.
Méthodes De Préparation
The synthesis of zolazepam involves several key steps. The primary intermediate, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, is prepared through the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride . This intermediate undergoes methyl amination, acylation with bromoacetyl bromide, conversion to an azidoacetamide derivative, catalytic hydrogenation, and cyclization to form the final pyrazolodiazepinone structure .
Analyse Des Réactions Chimiques
Zolazepam undergoes various chemical reactions, including:
Oxidation: Zolazepam can be oxidized under specific conditions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert zolazepam to its corresponding amine derivatives.
Substitution: Zolazepam can undergo substitution reactions, particularly at the fluorophenyl group, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed from these reactions are typically hydroxylated, aminated, or halogenated derivatives of zolazepam.
Applications De Recherche Scientifique
Zolazepam-d3 is extensively used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of zolazepam and its derivatives.
Mécanisme D'action
Zolazepam exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, specifically the GABA_A receptor . It enhances the inhibitory effects of GABA, leading to sedation, muscle relaxation, and anxiolysis. The combination with tiletamine, an NMDA receptor antagonist, provides both anesthetic and analgesic effects .
Comparaison Avec Des Composés Similaires
Zolazepam is structurally related to other benzodiazepine drugs such as diazepam, lorazepam, and midazolam. zolazepam is unique in its rapid onset of action and its use in combination with tiletamine for veterinary anesthesia . Similar compounds include:
Diazepam: Used for its anxiolytic and muscle relaxant properties.
Lorazepam: Known for its anxiolytic and sedative effects.
Midazolam: Used for its rapid onset and short duration of action.
Zolazepam’s combination with tiletamine provides a unique anesthetic profile that is particularly useful in veterinary medicine for the sedation of large and wild animals .
Propriétés
Formule moléculaire |
C15H15FN4O |
|---|---|
Poids moléculaire |
289.32 g/mol |
Nom IUPAC |
4-(2-fluorophenyl)-1,3-dimethyl-8-(trideuteriomethyl)-6H-pyrazolo[3,4-e][1,4]diazepin-7-one |
InChI |
InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3/i2D3 |
Clé InChI |
GDSCFOSHSOWNDL-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1N(N=C2C)C)C3=CC=CC=C3F |
SMILES canonique |
CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















